molecular formula C9H16N2O2 B8109082 (2S,3aR,6aR)-N,N-dimethylhexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide

(2S,3aR,6aR)-N,N-dimethylhexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide

Cat. No.: B8109082
M. Wt: 184.24 g/mol
InChI Key: VNYMEMXBCRWVPV-PRJMDXOYSA-N
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Description

(2S,3aR,6aR)-N,N-dimethylhexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. It features a fused ring system with a furo[3,2-b]pyrrole core, which is a significant structural motif in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aR,6aR)-N,N-dimethylhexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino alcohol, the cyclization can be achieved using reagents like methanesulfonic acid under reflux conditions . The reaction conditions often require precise temperature control and the use of solvents like methanol to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance yield and purity. Large-scale synthesis might employ continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and automated systems can further streamline the production process, ensuring high throughput and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2S,3aR,6aR)-N,N-dimethylhexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

(2S,3aR,6aR)-N,N-dimethylhexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It finds applications in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,3aR,6aR)-N,N-dimethylhexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3aR,6aR)-N,N-dimethylhexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide is unique due to its specific stereochemistry and fused ring system, which confer distinct biological activities and chemical reactivity. Its structural features enable selective interactions with molecular targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

(2S,3aR,6aR)-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-11(2)9(12)8-5-6-7(13-8)3-4-10-6/h6-8,10H,3-5H2,1-2H3/t6-,7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYMEMXBCRWVPV-PRJMDXOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CC2C(O1)CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@@H]1C[C@@H]2[C@H](O1)CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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